Cas no 2229153-92-6 (2-amino-1-(2-nitrophenyl)propan-1-one)

2-Amino-1-(2-nitrophenyl)propan-1-one is a nitro-substituted phenylalkylamine derivative with a molecular structure that combines an amino group and a ketone functionality. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The presence of both amino and nitro groups offers reactivity for further functionalization, such as reduction or condensation reactions. Its crystalline form and defined melting point facilitate purification and characterization. Researchers value this compound for its versatility in constructing nitrogen-containing heterocycles and its role in studying structure-activity relationships in bioactive compounds.
2-amino-1-(2-nitrophenyl)propan-1-one structure
2229153-92-6 structure
商品名:2-amino-1-(2-nitrophenyl)propan-1-one
CAS番号:2229153-92-6
MF:C9H10N2O3
メガワット:194.187302112579
CID:5976296
PubChem ID:165882344

2-amino-1-(2-nitrophenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(2-nitrophenyl)propan-1-one
    • EN300-1768028
    • 2229153-92-6
    • インチ: 1S/C9H10N2O3/c1-6(10)9(12)7-4-2-3-5-8(7)11(13)14/h2-6H,10H2,1H3
    • InChIKey: AGVATVNFLGLGIW-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1[N+](=O)[O-])C(C)N

計算された属性

  • せいみつぶんしりょう: 194.06914219g/mol
  • どういたいしつりょう: 194.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 88.9Ų

2-amino-1-(2-nitrophenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1768028-5.0g
2-amino-1-(2-nitrophenyl)propan-1-one
2229153-92-6
5g
$3396.0 2023-05-26
Enamine
EN300-1768028-0.1g
2-amino-1-(2-nitrophenyl)propan-1-one
2229153-92-6
0.1g
$1031.0 2023-09-20
Enamine
EN300-1768028-5g
2-amino-1-(2-nitrophenyl)propan-1-one
2229153-92-6
5g
$3396.0 2023-09-20
Enamine
EN300-1768028-1g
2-amino-1-(2-nitrophenyl)propan-1-one
2229153-92-6
1g
$1172.0 2023-09-20
Enamine
EN300-1768028-0.05g
2-amino-1-(2-nitrophenyl)propan-1-one
2229153-92-6
0.05g
$983.0 2023-09-20
Enamine
EN300-1768028-0.5g
2-amino-1-(2-nitrophenyl)propan-1-one
2229153-92-6
0.5g
$1124.0 2023-09-20
Enamine
EN300-1768028-10g
2-amino-1-(2-nitrophenyl)propan-1-one
2229153-92-6
10g
$5037.0 2023-09-20
Enamine
EN300-1768028-2.5g
2-amino-1-(2-nitrophenyl)propan-1-one
2229153-92-6
2.5g
$2295.0 2023-09-20
Enamine
EN300-1768028-10.0g
2-amino-1-(2-nitrophenyl)propan-1-one
2229153-92-6
10g
$5037.0 2023-05-26
Enamine
EN300-1768028-1.0g
2-amino-1-(2-nitrophenyl)propan-1-one
2229153-92-6
1g
$1172.0 2023-05-26

2-amino-1-(2-nitrophenyl)propan-1-one 関連文献

2-amino-1-(2-nitrophenyl)propan-1-oneに関する追加情報

Professional Introduction to 2-amino-1-(2-nitrophenyl)propan-1-one (CAS No: 2229153-92-6)

2-amino-1-(2-nitrophenyl)propan-1-one, identified by the chemical registration number CAS No: 2229153-92-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural arrangement of an amino group, a propanone backbone, and a 2-nitrophenyl substituent, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of novel bioactive molecules.

The structural motif of 2-amino-1-(2-nitrophenyl)propan-1-one encompasses several key functional groups that contribute to its reactivity and utility. The presence of an amino group (-NH₂) at the terminal position of the propanone chain enhances its participation in various chemical transformations, including condensation reactions, nucleophilic additions, and Schiff base formations. Concurrently, the 2-nitrophenyl moiety introduces electronic and steric influences that can modulate the compound's interactions with biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of nitroaromatic compounds in drug discovery. The nitro group in 2-amino-1-(2-nitrophenyl)propan-1-one serves as a versatile handle for further functionalization, enabling the synthesis of derivatives with tailored pharmacological properties. For instance, reduction of the nitro group to an amine can yield a compound with enhanced solubility and altered binding affinity to biological receptors.

Moreover, the propanone backbone in this molecule provides a scaffold for constructing more complex structures through sequential chemical modifications. This flexibility has made 2-amino-1-(2-nitrophenyl)propan-1-one a valuable intermediate in the synthesis of heterocyclic compounds, which are widely recognized for their role in pharmaceuticals. Heterocycles such as pyrroles, imidazoles, and benzothiazoles are integral components of many FDA-approved drugs, underscoring the significance of this compound in medicinal chemistry.

In the context of contemporary research, 2-amino-1-(2-nitrophenyl)propan-1-one has been explored as a precursor in the development of novel antimicrobial agents. The combination of an amino group and a nitroaromatic ring suggests potential interactions with bacterial enzymes and cell membranes. Preliminary studies have indicated that derivatives of this compound exhibit promising activity against Gram-positive bacteria, making them candidates for further optimization into therapeutic agents.

The synthesis of 2-amino-1-(2-nitrophenyl)propan-1-one typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes the nitration of 2-anilinopropane followed by reduction and subsequent functionalization to introduce the desired substituents. The use of catalytic methods and green chemistry principles has been increasingly employed to enhance yield and minimize environmental impact, aligning with global efforts toward sustainable chemical manufacturing.

The physicochemical properties of CAS No: 2229153-92-6, such as solubility, melting point, and stability, are critical factors influencing its applicability in pharmaceutical formulations. Solubility studies have revealed that this compound exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol but limited solubility in water. These characteristics must be considered when designing drug delivery systems to ensure optimal bioavailability.

Computational chemistry has played a pivotal role in understanding the behavior of 2-amino-1-(2-nitrophenyl)propan-1-one at both molecular and macroscopic levels. Molecular dynamics simulations have provided insights into its conformational preferences and interactions with potential biological targets. Additionally, quantum mechanical calculations have been utilized to predict reaction pathways and optimize synthetic strategies, reducing experimental trial-and-error.

The growing interest in CAS No: 2229153-92-6 is also driven by its potential role in materials science. Nitroaromatic compounds are known for their electron-deficient nature, which makes them suitable candidates for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The structural features of this compound could be leveraged to develop new materials with enhanced electronic properties.

Ethical considerations are paramount when conducting research involving compounds like 2-amino-1-(2-nitrophenyl)propan-1-one. Ensuring compliance with regulatory guidelines and conducting thorough safety assessments are essential steps to mitigate risks associated with chemical handling and experimentation. Collaborative efforts between academic institutions and industry partners have fostered an environment where responsible research practices are prioritized.

In conclusion,CAS No: 2229153-92-6, corresponding to 2-amino-1-(2-nitrophenyl)propan-1-one, represents a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable building block for pharmaceuticals, materials science, and advanced chemical synthesis. As research continues to uncover new possibilities for this molecule,its significance is expected to grow further, driving innovation and discovery in both academic and industrial settings.

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